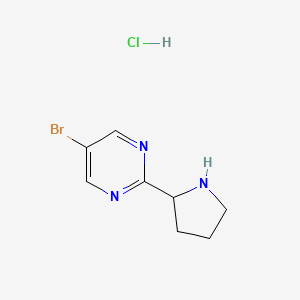

5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride

Description

5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride is a halogenated pyrimidine derivative with a pyrrolidine substituent at the 2-position and a bromine atom at the 5-position. Its molecular formula is C₈H₁₁BrClN₃, with a molecular weight of 264.5 g/mol (calculated from constituent atomic weights) . The compound is typically synthesized for use as a building block in medicinal chemistry and pharmaceutical research. Available commercially with a purity of 95%, it is commonly utilized in the development of kinase inhibitors and other bioactive molecules .

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-2-pyrrolidin-2-ylpyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3.ClH/c9-6-4-11-8(12-5-6)7-2-1-3-10-7;/h4-5,7,10H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYFEUCHYFCWEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=C(C=N2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride typically involves the following steps:

Pyrrolidine Substitution: The brominated pyrimidine is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidine ring at the 2-position of the pyrimidine ring.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to form various substituted pyrimidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative.

Scientific Research Applications

Chemistry:

Building Block: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

Drug Development: Its derivatives could be explored for potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.

Industry:

Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the bromine atom and pyrrolidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

5-Bromo-2-(piperazin-1-yl)pyrimidine Hydrochloride

- Molecular Formula : C₈H₁₂BrClN₅

- Molecular Weight : 293.5 g/mol

- Higher commercial purity (99%) and broader availability for pharmaceutical intermediates .

5-Bromo-2-(piperidin-2-yl)pyrimidine Hydrochloride

- Molecular Formula : C₉H₁₃BrClN₃

- Molecular Weight : 278.58 g/mol

5-Bromo-2-chloropyrimidin-4-amine

Variations in Core Structure and Halogenation

5-Bromo-4-chloro-2-methylpyrimidine

- Molecular Formula : C₅H₄BrClN₂

- Molecular Weight : 207.46 g/mol

- Key Differences :

5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Functional Group Modifications

5-Bromo-2-(piperidin-3-yloxy)pyrimidine Hydrochloride

- Molecular Formula : C₉H₁₃BrClN₃O

- Molecular Weight : 294.58 g/mol

- Key Differences :

3-(2-(5-Bromo-2-pyridyloxy)ethyl) Thiazolidine Hydrochloride

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Features |

|---|---|---|---|---|

| 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine HCl | C₈H₁₁BrClN₃ | 264.5 | 95% | Pyrrolidine substituent, moderate steric bulk |

| 5-Bromo-2-(piperazin-1-yl)pyrimidine HCl | C₈H₁₂BrClN₅ | 293.5 | 99% | Dual nitrogen atoms, high polarity |

| 5-Bromo-2-chloropyrimidin-4-amine | C₄H₄BrClN₃ | 225.5 | 90% | Planar crystal structure, hydrogen-bonded network |

| 5-Bromo-4-chloro-2-methylpyrimidine | C₅H₄BrClN₂ | 207.46 | N/A | Steric hindrance, electron-deficient core |

| 5-Bromo-2-(piperidin-3-yloxy)pyrimidine HCl | C₉H₁₃BrClN₃O | 294.58 | 98% | Ether-linked substituent, enhanced solubility |

Biological Activity

5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 264.55 g/mol. Its unique structure, featuring a bromine atom at the 5-position and a pyrrolidine moiety at the 2-position, contributes to its biological activity. The presence of the pyrimidine ring allows for hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. It has been shown to interact with specific kinases, leading to modulation of cellular signaling pathways that are often dysregulated in cancer. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines makes it a candidate for further therapeutic development.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have demonstrated its effectiveness in inhibiting cell growth in various cancer cell lines, including those derived from lung cancer (A549) and breast cancer (MCF7) models. The compound's IC50 values suggest potent activity against these cell lines, with structural modifications enhancing its efficacy against specific kinases involved in tumor progression .

Inhibition of Kinases

The compound has been identified as a potent inhibitor of several kinases, including cyclin-dependent kinase 2 (CDK2). In vitro assays have shown that it can effectively reduce the viability of cancer cells by targeting these crucial regulatory proteins . The structure-activity relationship (SAR) studies indicate that modifications to the bromine or pyrrolidine substituents can significantly influence the potency and selectivity against different kinase targets .

Case Studies and Experimental Data

-

In Vitro Studies :

- A study reported that 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride inhibited proliferation in A549 cells with an IC50 value comparable to established chemotherapeutics like cisplatin .

- Another investigation highlighted its effects on MCF7 cells, demonstrating significant apoptosis induction through activation of pro-apoptotic pathways .

-

Mechanistic Insights :

- The compound's interaction with CDK2 was characterized by an IC50 value of approximately 0.5 µM, indicating strong inhibitory action .

- Binding affinity studies revealed that structural variations could enhance selectivity for specific kinases while reducing off-target effects, which is critical for minimizing side effects in therapeutic applications.

Comparative Analysis

| Compound | IC50 (µM) | Target | Activity Type |

|---|---|---|---|

| 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine HCl | ~0.5 | CDK2 | Anticancer |

| Celecoxib | ~0.04 |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride, and how do reaction conditions influence product yield?

- Answer : The synthesis typically involves halogenation and substitution reactions. For brominated pyrimidines, a common approach is the reduction of nitro intermediates using stannous chloride in hydrochloric acid at low temperatures (273 K), followed by alkaline extraction and recrystallization from acetonitrile (yield ~90%) . Critical factors include:

- Temperature control : Maintaining 273 K during reduction prevents side reactions.

- Purification : Successive recrystallization ensures high purity (>98%).

- Substitution : Reactivity of the bromine atom in nucleophilic substitution (e.g., with pyrrolidine derivatives) depends on the leaving group and solvent polarity .

Q. How can researchers verify the purity and structural identity of this compound?

- Answer : Analytical techniques include:

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98% via HPLC) .

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and hydrogen bonding patterns (e.g., planar pyrimidine ring with deviations <0.087 Å) .

- Melting Point Analysis : Sharp melting points (e.g., 460–461 K) indicate crystalline consistency .

Q. What safety protocols are essential when handling brominated pyrimidine derivatives?

- Answer : Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., HCl, stannous chloride) .

- Personal Protective Equipment (PPE) : Gloves and goggles to prevent skin/eye contact with corrosive or toxic agents .

- Waste Disposal : Halogenated waste must be segregated and treated as hazardous .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence reactivity in cross-coupling reactions?

- Answer : Bromine at the 5-position acts as a leaving group in Suzuki or Buchwald-Hartwig couplings. Steric and electronic effects from the pyrrolidine substituent at the 2-position can modulate reactivity:

- Electronic Effects : Electron-withdrawing groups (e.g., Cl at 2-position) enhance electrophilicity, facilitating nucleophilic attack .

- Steric Hindrance : Bulky substituents may slow reaction kinetics, requiring optimized catalysts (e.g., Pd(PPh)) .

Q. What challenges arise in crystallographic analysis of this compound derivatives?

- Answer : Challenges include:

- Hydrogen Bonding Networks : Intermolecular N–H···N bonds form 2D supramolecular networks, but disorder in the pyrrolidine ring complicates refinement .

- Halogen Interactions : Br···Cl contacts may influence crystal packing, requiring high-resolution X-ray data (e.g., 0.84 Å) to resolve .

Q. How can computational modeling predict the stability of intermediates in the synthesis of this compound?

- Answer : Density Functional Theory (DFT) calculations assess:

- Transition States : Energy barriers for bromine displacement reactions.

- Solvent Effects : Acetonitrile’s polarity stabilizes charged intermediates during recrystallization .

- Hydrogen Bond Energies : Predicted N–H···N bond strengths correlate with experimental crystallographic data .

Methodological Insights

- Synthetic Optimization : For scaled-up synthesis, replace stannous chloride with safer reductants (e.g., NaBH) to reduce Sn waste .

- Advanced Characterization : Use Single-Crystal X-Ray Diffraction (SCXRD) to resolve hydrogen bonding ambiguities, supplemented by IR spectroscopy for functional group validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.